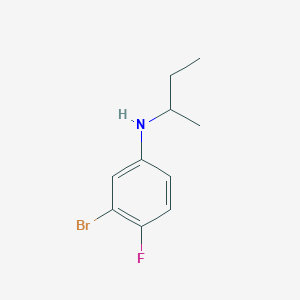

3-bromo-N-(butan-2-yl)-4-fluoroaniline

Description

3-Bromo-N-(butan-2-yl)-4-fluoroaniline (CAS 1565663-74-2) is a halogenated aniline derivative featuring a bromine atom at the 3-position, a fluorine atom at the 4-position, and a branched butan-2-yl group attached to the nitrogen. This compound is part of a broader class of substituted anilines, which are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C10H13BrFN |

|---|---|

Molecular Weight |

246.12 g/mol |

IUPAC Name |

3-bromo-N-butan-2-yl-4-fluoroaniline |

InChI |

InChI=1S/C10H13BrFN/c1-3-7(2)13-8-4-5-10(12)9(11)6-8/h4-7,13H,3H2,1-2H3 |

InChI Key |

XCHFESFAXSMQFY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=CC(=C(C=C1)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(butan-2-yl)-4-fluoroaniline typically involves the following steps:

Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amine group.

Halogenation: Bromine is introduced at the third position through a halogenation reaction.

Alkylation: The nitrogen atom is alkylated with butan-2-yl group.

Fluorination: Finally, a fluorine atom is introduced at the fourth position.

Industrial Production Methods

In industrial settings, the production of 3-bromo-N-(butan-2-yl)-4-fluoroaniline may involve continuous flow processes and the use of catalysts to enhance reaction rates and yields. The specific conditions, such as temperature, pressure, and solvent, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(butan-2-yl)-4-fluoroaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to amines or other reduced forms.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-bromo-N-(butan-2-yl)-4-fluoroaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-bromo-N-(butan-2-yl)-4-fluoroaniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins.

Comparison with Similar Compounds

Structural and Substituent Effects

The table below compares key structural features of 3-bromo-N-(butan-2-yl)-4-fluoroaniline with its analogs:

Key Observations :

- Electronic Effects : The 4-fluoro substituent enhances proton affinity and gas-phase basicity compared to nitro or chloro analogs, as seen in 4-fluoroaniline vs. 4-nitroaniline studies . Bromine's electron-withdrawing effect may reduce basicity but increases molecular weight and polarizability.

- Biological Relevance : Cyclopropyl groups (e.g., in 1566219-42-8) are associated with metabolic stability in drug design, while alkenyl substituents (e.g., 1566986-58-0) may offer sites for further functionalization .

Physicochemical Properties

- Solubility : The branched butan-2-yl group likely reduces water solubility compared to smaller N-substituents (e.g., methyl). Bromine and fluorine substituents further decrease polarity.

- Acidity/Basicity: The 4-fluoro group increases NH acidity relative to non-fluorinated anilines, but bromine's electron-withdrawing effect may counterbalance this. Comparatively, 4-fluoroaniline exhibits higher proton affinity than 4-nitroaniline .

Commercial Availability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.